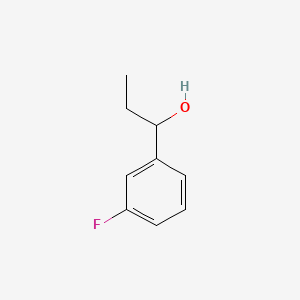

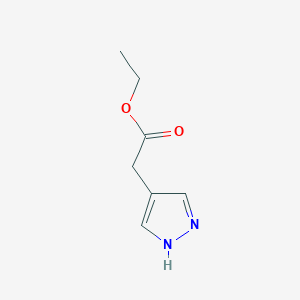

![molecular formula C19H13FN2 B1342482 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 863422-98-4](/img/structure/B1342482.png)

2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole

Übersicht

Beschreibung

The compound "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" is a derivative of the benzo[d]imidazole class, which is a bicyclic compound consisting of benzene fused to an imidazole ring. The presence of the fluorophenyl group suggests potential for interaction with biological systems, as fluorine atoms are often included in pharmaceuticals to modulate activity and increase metabolic stability.

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives typically involves cyclization reactions starting from o-phenylenediamine precursors. For example, the synthesis of "1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole" involves cyclization, N-alkylation, hydrolyzation, and chlorination steps . Although the exact synthesis of "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" is not detailed in the provided papers, similar synthetic strategies may be employed, such as the one-pot nitro reductive cyclization method used for the synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate .

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For instance, the crystal and molecular structure of "2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde" was determined using X-ray diffraction, revealing intermolecular interactions such as C-H…N, C-H…O, and C-H…F . Similar techniques would be applicable to determine the structure of "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole".

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can participate in various chemical reactions. For example, the new fluorophores of the 3H-imidazo[4,5-e][2,1]benzoxazoles series underwent thermal rearrangement to form new compounds . The presence of a fluorine atom in "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" could influence its reactivity, potentially leading to unique chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives can be studied using computational methods such as DFT, as well as experimental techniques. For instance, vibrational spectra and assignments for "2-(4-methoxyphenyl)-1H-benzo[d]imidazole" were investigated using ab initio calculations and compared with experimental IR spectra . Similarly, the physical and chemical properties of "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" could be analyzed to understand its stability, electronic structure, and potential biological activity.

Case Studies

Several of the provided papers discuss the biological activity of benzo[d]imidazole derivatives. For example, substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were examined for their antiproliferative effects against breast cancer cell lines, with some compounds showing greater activity than cisplatin . Additionally, ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate was identified as a potent and safe antianxiety agent . These studies suggest that "2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" could also have potential therapeutic applications, which would warrant further investigation.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Properties

Research has identified derivatives of 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole with notable antibacterial activities. A study by Darekar et al. (2020) synthesized novel derivatives and tested them for antibacterial activity, finding moderate activity against both gram-positive and gram-negative bacterial strains (Darekar, N., Karale, B., Akolkar, H., & Burungale, A. S., 2020). Similarly, compounds containing the 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole moiety synthesized for antimicrobial and antituberculosis properties showed promising results against various bacterial strains, including Mycobacterium tuberculosis (Jadhav, G., Shaikh, M., Kale, R., Shiradkar, M., & Gill, C., 2009).

Fluorescence Studies and Sensor Applications

The fluorescence properties of 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole have been extensively studied, demonstrating its potential in sensor applications. Karunakaran et al. (2013) investigated the energy transfer from the compound to Al2O3 nanocrystals, deducing the distance and energy transfer dynamics, which could be significant in developing fluorescence-based sensors (Karunakaran, C., Jayabharathi, J., & Jayamoorthy, K., 2013). Additionally, the interaction of this compound with TiO2 nanoparticles has been studied, revealing its potential in enhancing fluorescence through specific nanoparticle interactions (Karunakaran, C., Jayabharathi, J., & Jayamoorthy, K., 2013).

Anticancer Activity

Compounds derived from 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole have shown potential anticancer activities. Karthikeyan et al. (2017) synthesized derivatives and evaluated them against breast cancer cell lines, with some showing greater antiproliferative effects than cisplatin, suggesting their usefulness in developing cancer therapeutics (Karthikeyan, C., Solomon, V., Lee, H., & Trivedi, P., 2017).

Electroluminescence and Material Science

The electroluminescent properties of benzimidazole derivatives have been explored for potential applications in light-emitting devices. Xu et al. (2010) synthesized small molecular Ir(3+) complexes with phenyl benzimidazole, demonstrating significant electroluminescent performance and highlighting the role of peripheral groups in enhancing device efficiency (Xu, H.-J., Yu, D.-H., Liu, L., Yan, P., Jia, L., Li, G., Yue, Z., 2010).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)-1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2/c20-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22(19)14-8-2-1-3-9-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOGNCBKKSOCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609975 | |

| Record name | 2-(2-Fluorophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole | |

CAS RN |

863422-98-4 | |

| Record name | 2-(2-Fluorophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

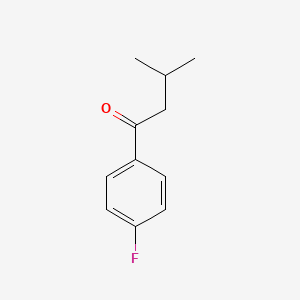

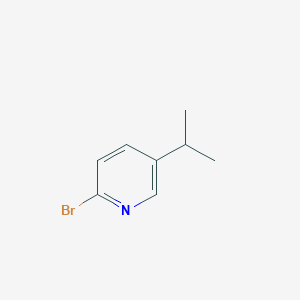

![N~1~-[(2,4,6-Trimethylphenyl)methyl]ethane-1,2-diamine](/img/structure/B1342407.png)

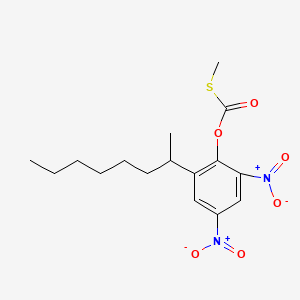

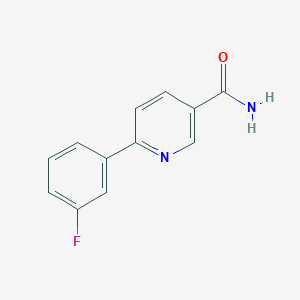

![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)

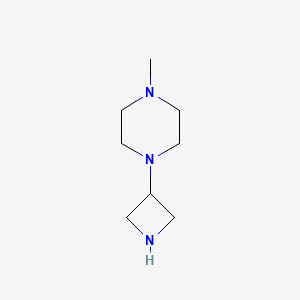

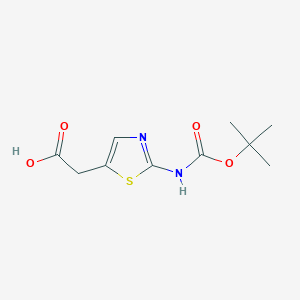

![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)

![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)

![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)